4-tert-Butylthiazole
Description
4-tert-Butylthiazole is a heterocyclic compound characterized by a five-membered thiazole ring substituted with a bulky tert-butyl group at the 4-position. Thiazoles are sulfur- and nitrogen-containing aromatic rings widely studied for their diverse chemical and biological properties. The tert-butyl substituent imparts steric bulk and lipophilicity, influencing the compound’s reactivity, solubility, and intermolecular interactions.
Synthesis: this compound is synthesized via solid-phase methodologies. For example, Merrifield resin-bound intermediates undergo sequential reactions, including reductive amination, thiourea formation, and dehydrative cyclization with α-bromoacetophenone derivatives. Cleavage of the resin support under mild acidic conditions (e.g., trifluoroacetic acid) yields this compound derivatives in good yields (57–87%) .
Applications: The compound has been explored in pharmaceutical research, such as in the synthesis of thiazole-triazole hybrids for anticancer studies and as a structural motif in negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) .
Properties
IUPAC Name |
4-tert-butyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHWFALBBBUBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342365 | |
| Record name | 4-tert-Butylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6081-24-9 | |
| Record name | 4-tert-Butylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-tert-Butylthiazole can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with α-haloketones in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired thiazole derivative. Another method involves the cyclization of thiourea derivatives with α-haloketones, which also produces this compound under appropriate conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally benign solvents and catalysts is emphasized to minimize the environmental impact. Green chemistry principles, such as the use of water as a solvent and the avoidance of hazardous reagents, are increasingly being adopted in the industrial synthesis of thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
4-tert-Butylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown promise as antimicrobial, antifungal, and anticancer agents. They are being explored for their potential to inhibit specific enzymes and pathways involved in disease progression.
Mechanism of Action
The mechanism of action of 4-tert-Butylthiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects. For example, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents .
Comparison with Similar Compounds
mGlu5 Negative Allosteric Modulation
In mGlu5 NAM studies, this compound (compound 19 ) showed significantly reduced potency compared to analogs:
The bulky tert-butyl group likely sterically hinders receptor binding, underscoring the importance of substituent size and geometry in drug design.
Anticancer Potential
This compound derivatives, such as 4-tert-butyl-5-(1,2,4-triazol-1-yl)thiazol-2-amine, demonstrate anticancer activity by integrating triazole units, which enhance DNA interaction and cytotoxicity . This contrasts with simpler thiazoles lacking such hybrid structures.
Structural and Functional Group Influences
- Steric Effects : The tert-butyl group introduces steric bulk, reducing binding affinity in mGlu5 NAMs but enhancing thermal stability in material science applications .
- Electronic Effects : Electron-donating tert-butyl groups slightly increase thiazole ring acidity compared to methyl or cyclopropyl substituents .
- Hybrid Structures : Combining this compound with triazole () or phenylamine () moieties expands pharmacological activity, highlighting the role of functional group synergy.
Biological Activity
4-tert-Butylthiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its sulfur and nitrogen-containing five-membered ring, has been investigated for its potential in various therapeutic applications, including antimicrobial, anticancer, and metabolic activities.
- Molecular Formula : C7H11NS
- Molecular Weight : 143.24 g/mol
- CAS Number : 567305
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal properties. These compounds have been shown to interact with various biological targets, leading to their effectiveness against a range of pathogens.
Thiazole compounds are believed to exert their antimicrobial effects through:
- Inhibition of bacterial cell wall synthesis.
- Disruption of microbial metabolic pathways.
- Potential interference with nucleic acid synthesis.
Anticancer Activity
This compound has also been studied for its anticancer potential. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.5 |
| MCF7 | 8.0 |
The structure-activity relationship (SAR) suggests that substituents on the thiazole ring significantly influence its anticancer efficacy, making it a candidate for further drug development.
Metabolic Studies
Studies have shown that this compound can be metabolized into potentially toxic metabolites. For instance, research indicated the formation of thioformamide and tert-butylglyoxal as urinary metabolites in animal models, suggesting nephrotoxic potential when administered at certain doses .
Case Studies
- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : In a controlled laboratory setting, exposure of HepG2 liver cancer cells to varying concentrations of this compound resulted in significant apoptosis rates, indicating its potential as an anticancer therapeutic .
- Nephrotoxicity Investigation : Research involving mouse models showed that administration of this compound led to the production of nephrotoxic metabolites, raising concerns about its safety profile in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
